Product packaging for ethyl 2-methyl-2H-indazole-3-carboxylate(Cat. No.:CAS No. 405275-87-8)

ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B1310985
CAS No.: 405275-87-8
M. Wt: 204.22 g/mol
InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of drug discovery, with a remarkable number of approved drugs featuring these structural motifs. Their prevalence stems from their unique physicochemical properties. The presence of nitrogen atoms in a cyclic structure can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding. These characteristics are crucial for effective drug-target interactions, influencing a compound's potency, selectivity, and pharmacokinetic profile.

Role of Indazole as a Privileged Scaffold

Within the diverse family of nitrogen heterocycles, the indazole nucleus is recognized as a "privileged scaffold." This term is used to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The indazole core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been incorporated into numerous compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Historical Context of Indazole Synthesis and Investigation

The exploration of indazole chemistry dates back to the late 19th century. Since its initial synthesis, the indazole ring system has been the subject of extensive chemical and biological investigation. Early studies focused on understanding its fundamental reactivity and properties. Over the decades, the development of more sophisticated synthetic methodologies has enabled chemists to create a vast library of indazole derivatives with diverse substitution patterns, leading to the discovery of numerous compounds with significant therapeutic potential.

Overview of the Indazole Nucleus

The unique properties of indazole and its derivatives are intrinsically linked to the structure and electronic nature of the core bicyclic system.

Structural Characteristics of Indazole

Indazole (C₇H₆N₂) is an aromatic heterocyclic compound. The fusion of the electron-rich pyrazole ring with the benzene ring results in a planar structure with a delocalized π-electron system. This aromaticity contributes to the stability of the indazole core. The presence and position of the two nitrogen atoms within the five-membered ring are key to its chemical behavior, influencing its acidity, basicity, and susceptibility to electrophilic and nucleophilic attack.

Annular Tautomerism in Indazoles: 1H-Indazole vs. 2H-Indazole

A fascinating and crucial aspect of indazole chemistry is the phenomenon of annular tautomerism. Unsubstituted or N-unsubstituted indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. In the 1H-tautomer, the hydrogen atom is attached to the nitrogen at position 1, while in the 2H-tautomer, it resides on the nitrogen at position 2.

Generally, the 1H-tautomer is thermodynamically more stable and therefore predominates in solution. However, the energy difference between the two forms is relatively small, and the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the ring. The ability to selectively synthesize and isolate derivatives of either the 1H- or 2H-indazole is a significant challenge and a key area of research in indazole chemistry, as the biological activity of a compound can be highly dependent on which tautomeric form is present.

Table 1: Comparison of 1H-Indazole and 2H-Indazole Tautomers

Feature 1H-Indazole 2H-Indazole
Position of Hydrogen Nitrogen at position 1 Nitrogen at position 2
Relative Stability Generally more stable Generally less stable
Nomenclature Derivatives are named as 1-substituted-1H-indazoles Derivatives are named as 2-substituted-2H-indazoles
Significance Both forms are important for biological activity Both forms are important for biological activity

Introduction to Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

This compound is a specific derivative of the less stable 2H-indazole tautomer. Its formation and isolation are of interest in synthetic chemistry, often arising from the N-alkylation of the corresponding 1H-indazole precursor.

The synthesis of N-alkylated indazoles, such as this compound, typically starts with the parent 1H-indazole. The direct alkylation of ethyl 1H-indazole-3-carboxylate with a methylating agent often results in a mixture of the N1 and N2-methylated products. The regioselectivity of this reaction is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

For instance, the alkylation of the closely related methyl 1H-indazole-3-carboxylate has been shown to produce both the 1-methyl and 2-methyl derivatives, which can be separated by chromatographic techniques. qiaosun.net This highlights that this compound is a distinct and isolable chemical entity, a product of the competitive N-alkylation at the N2 position of the indazole ring. A patent has reported the synthesis of this compound as an intermediate, with a reported melting point of 60°C. googleapis.com This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Table 2: Chemical Identity of this compound

Property Value
Chemical Name This compound
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
CAS Number 405275-87-8
Isomeric Form 2H-Indazole derivative

The study of this compound and its synthesis provides valuable insights into the reactivity of the indazole nucleus and the factors that govern the regiochemical outcome of its derivatization. As a selectively synthesized 2H-indazole isomer, it represents an important tool for medicinal chemists to explore the structure-activity relationships of this class of compounds, ultimately contributing to the development of new and effective medicines.

Chemical Identity and Nomenclature

The specific compound under consideration is this compound. Its chemical identity is defined by a unique set of identifiers and structural features. The core structure is a 2H-indazole, meaning the nitrogen at position 2 of the pyrazole ring is substituted, in this case with a methyl group. An ethyl carboxylate group is attached at the 3-position.

Table 1: Chemical Identity of this compound

Identifier Value
CAS Registry Number 405275-87-8 matrixscientific.comchemicalbook.com
Molecular Formula C₁₁H₁₂N₂O₂ matrixscientific.com
Molecular Weight 204.23 g/mol matrixscientific.comcymitquimica.com

| Synonyms | 2H-indazole-3-carboxylic acid, 2-methyl-, ethyl ester; Ethyl 2-Methylindazole-3-Carboxylate; Ethyl 2-Methyl-2H-Indazol-3-yl Carboxylate cymitquimica.com |

Rationale for Academic Research Focus on 2H-Indazole-3-Carboxylates

The academic and pharmaceutical research focus on 2H-indazole-3-carboxylates is driven by the established therapeutic potential of the broader indazole class and the specific advantages conferred by the 2H-substitution pattern and the 3-carboxylate functional group.

Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Although the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a crucial component in many highly effective pharmaceuticals. nih.govresearchgate.net The strategic placement of a substituent on the nitrogen at the 2-position can be critical for biological activity. Studies have demonstrated that for certain molecular targets, the 2H-regioisomer is essential for maintaining high potency. acs.org For instance, in the development of novel prostanoid EP4 receptor antagonists for potential use in cancer immunotherapy, researchers found that 2H-indazole analogues exhibited potent, low nanomolar activity, whereas the corresponding 1H-isomers were significantly less active. acs.orgnih.gov

Furthermore, the presence of a carboxylate or a related carboxamide group at the C-3 position of the indazole ring is a recurring feature in many biologically active molecules. This functional group can participate in key binding interactions, such as hydrogen bonding, with biological targets. acs.org The 2H-indazole-3-carboxamide scaffold, for example, was identified as a promising starting point for developing potent and selective EP4 antagonists. acs.orgnih.gov The synthesis of 3-acylated-2H-indazoles and C-3-carboxylic ester derived 2H-indazoles are active areas of chemical research, aiming to generate diverse libraries of compounds for biological screening. nih.govorganic-chemistry.org This focused research effort underscores the importance of the 2H-indazole-3-carboxylate core in designing new therapeutic agents. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1310985 ethyl 2-methyl-2H-indazole-3-carboxylate CAS No. 405275-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAWGDDLJAFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427631
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405275-87-8
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Investigations of Ethyl 2 Methyl 2h Indazole 3 Carboxylate Analogues

Broad Spectrum Biological Activities of Indazole Derivatives

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. researchgate.netnih.gov Compounds containing this structure are rare in nature but have been extensively synthesized, leading to the discovery of a wide array of pharmacological activities. nih.gov Indazole-containing molecules are recognized for their therapeutic potential across a range of diseases, including infectious, neurodegenerative, and inflammatory conditions. rsc.orgresearchgate.net Their structural similarity to biological purines like adenine (B156593) and guanine (B1146940) allows them to interact readily with biopolymers in living systems. researchgate.net

The versatility of the indazole core has led to the development of numerous derivatives with significant biological effects. These activities include anti-inflammatory, antimicrobial, anti-HIV, antitumor, and antihypertensive properties. nih.govresearchgate.net The development of drugs such as Benzydamine (an anti-inflammatory agent) and Granisetron (a serotonin (B10506) 5-HT3 receptor antagonist used as an anti-emetic) highlights the clinical relevance of this chemical class. nih.govnih.gov Furthermore, indazole derivatives have been investigated as kinase inhibitors, which is a cornerstone of modern targeted cancer therapy. nih.gov The ability to functionalize the indazole ring at multiple positions allows for the fine-tuning of its structure to achieve desired therapeutic properties, making it a privileged scaffold in drug discovery. nih.gov

The indazole scaffold is a key component of several FDA-approved small molecule anticancer drugs. rsc.orgrsc.org This has spurred significant research into designing and synthesizing novel indazole derivatives as potential therapeutic agents against various cancers. rsc.orgresearchgate.net The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for tumor growth and survival. nih.govresearchgate.net Many indazole-based compounds have demonstrated potent growth inhibitory activity against a range of human cancer cell lines, including those from lung, breast, prostate, and leukemia. researchgate.netmdpi.com Their mechanisms of action are diverse, targeting processes from angiogenesis and cell cycle progression to apoptosis induction. researchgate.netnih.gov

A primary mechanism for the anticancer effect of many indazole derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. nih.govresearchgate.net Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Several indazole derivatives have been specifically designed and evaluated as potent VEGFR-2 inhibitors. nih.gov For instance, a series of indazole-pyrimidine based derivatives showed enhanced VEGFR-2 inhibitory activity, with sulfonamide-containing compounds demonstrating IC₅₀ values as low as 34.5 nM. nih.gov Another study identified an indazole scaffold-based compound, labeled as compound 30 , which potently inhibits VEGFR-2 with an IC₅₀ of 1.24 nM and demonstrates significant anti-angiogenic effects in cellular and zebrafish models. nih.gov

Beyond VEGFR, other kinases are also targeted. Threonine tyrosine kinase (TTK), a dual-specificity kinase involved in the spindle assembly checkpoint, is another important target for cancer therapy. researchgate.net The indazole core has been successfully used to develop inhibitors against a variety of kinases, highlighting its utility as a "hinge-binding" fragment in kinase inhibitor design. nih.govresearchgate.net Marketed drugs like Axitinib and Pazopanib are multi-kinase inhibitors with an indazole core that target VEGFR among other kinases. rsc.orgnih.gov

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

Compound Target Kinase IC₅₀ (nM) Reference
Pazopanib Multi-kinase 30 nih.gov
Axitinib VEGFR - rsc.org
Compound 30 VEGFR-2 1.24 nih.gov

P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a significant role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling. nih.gov Aberrant activation of PAK1 is associated with the progression and metastasis of several cancers, making it an attractive target for anticancer drug development. nih.gov A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors. nih.gov Through a fragment-based screening approach and subsequent structure-activity relationship (SAR) analysis, researchers developed compounds with high efficacy. The representative compound, 30l , exhibited an excellent PAK1 inhibitory activity with an IC₅₀ value of 9.8 nM and demonstrated high selectivity against a panel of 29 other kinases. nih.gov The SAR study revealed that incorporating a suitable hydrophobic ring and a hydrophilic group was critical for achieving high potency and selectivity. nih.gov Functionally, compound 30l was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells, a key process in tumor metastasis. nih.gov

Indazole derivatives exert their anticancer effects not only by inhibiting specific enzymes but also by directly impacting cell proliferation and inducing programmed cell death, or apoptosis. nih.gov Numerous studies have shown that these compounds can inhibit the growth of cancer cells in a dose- and time-dependent manner. rsc.orgrsc.org For example, the indazole derivative 2f was found to have potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org This compound significantly inhibited both cell proliferation and colony formation in 4T1 breast cancer cells. rsc.orgresearchgate.net

The induction of apoptosis is a crucial mechanism for many anticancer agents. Indazole derivatives have been shown to trigger apoptosis through various cellular pathways. nih.gov Treatment of 4T1 cells with compound 2f led to a dose-dependent increase in apoptotic cells. rsc.org This was associated with the activation of key apoptotic proteins, including an upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS), indicating the involvement of the intrinsic mitochondrial apoptotic pathway. rsc.orgrsc.org Another study with a piperazine-indazole derivative, 6o , confirmed its ability to induce apoptosis in K562 leukemia cells, also by modulating the expression of Bcl-2 and Bax. mdpi.com Some derivatives can also affect the cell cycle, causing arrest in specific phases, such as the S or G2/M phase, which ultimately prevents cancer cell division. nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Mechanism Reference
2f 4T1 (Breast) - Induces apoptosis via ROS-mitochondrial pathway rsc.orgrsc.org
7d A549, A2780 - Causes G2/M arrest nih.gov
6o K562 (Leukemia) 5.15 Induces apoptosis, affects Bcl-2/Bax mdpi.com

In addition to their anticancer activities, the indazole scaffold is the foundation for compounds with significant anti-inflammatory properties. researchgate.netnih.gov The inflammatory response is a complex biological process that, when dysregulated, can contribute to a variety of chronic diseases. nih.gov Indazole derivatives have been shown to be effective in experimental models of inflammation. researchgate.netnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core, underscoring the therapeutic relevance of this chemical class in treating inflammation. nih.govnih.gov Research has shown that indazole and its analogues can dose-dependently inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.gov The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators. nih.gov

The anti-inflammatory action of indazole derivatives is linked to their ability to inhibit pro-inflammatory mediators. nih.gov One of the key targets is the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. nih.govmdpi.com Studies have demonstrated that indazole derivatives can significantly inhibit COX-2, with IC₅₀ values ranging from 12.32 to 23.42 μM for different analogues. nih.gov

Anti-inflammatory Properties

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key target in the development of anti-inflammatory agents due to its role in mediating inflammatory responses. nih.gov Selective inhibition of COX-2 is preferred to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.gov

In the search for new anti-inflammatory agents, a series of 2H-indazole derivatives have been investigated for their potential to inhibit human COX-2. mdpi.com In one study, selected 2,3-diphenyl-2H-indazole derivatives were evaluated for their inhibitory activity against COX-2. nih.gov The results demonstrated that compounds 18 , 21 , 23 , and 26 displayed notable in vitro inhibitory activity. mdpi.comnih.gov Molecular docking simulations suggest that these compounds may adopt a binding mode within the enzyme's active site similar to that of rofecoxib, a known selective COX-2 inhibitor. mdpi.com

In Vitro COX-2 Inhibition by 2,3-Diphenyl-2H-Indazole Analogues mdpi.com
CompoundSubstituents% Inhibition at 20 µM
18R1=COOCH3, R2=Phenyl45.8
21R1=SO2CH3, R2=Phenyl42.7
23R1=Phenyl, R2=COOCH342.5
26R1=Phenyl, R2=SO2CH342.8

Antimicrobial and Antiparasitic Activities

Indazole derivatives have shown a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. mdpi.comorientjchem.org This has positioned the indazole nucleus as a versatile scaffold for the development of novel antimicrobial and antiparasitic agents. derpharmachemica.comorientjchem.org

The antibacterial potential of indazole analogues has been evaluated against several bacterial strains. One study investigated N-methyl-3-aryl indazoles against both Gram-positive (Bacillus cereus, Bacillus megaterium) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. orientjchem.org The results indicated that several of the tested compounds exhibited moderate to good in vitro antimicrobial activities. orientjchem.org Specifically, compounds 5a , 5b , 5i , and 5j from this series showed excellent inhibitory activity against the tested microbial strains. orientjchem.org In another study, 2H-indazole derivatives were tested against Escherichia coli and Salmonella enterica serovar Typhi, though they were found to be largely inactive, suggesting their selective action against other types of microbes. mdpi.com

Certain indazole analogues have demonstrated efficacy against pathogenic fungi. orientjchem.org Research has shown that some N-methyl-3-aryl indazoles are active against the fungal strain Candida albicans. orientjchem.org Furthermore, a study focusing on 2,3-diphenyl-2H-indazole derivatives revealed that compounds 18 and 23 exhibited in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.comnih.gov

Indazole derivatives have emerged as particularly potent agents against various protozoan parasites that cause significant global health issues. nih.govmdpi.com Numerous studies have confirmed the antiprotozoal activity of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.govnih.gov

Biological evaluations have revealed that these compounds often exhibit greater potency than metronidazole (B1676534), a standard drug for treating these infections. mdpi.comnih.gov For instance, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com The activity is influenced by the substituents on the phenyl rings. Derivatives with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the 2-position of the indazole ring, such as compounds 8 and 10 , were among the most active against all three protozoa. nih.gov The presence of electron-withdrawing groups on the 2-phenyl ring generally favors antiprotozoal activity. nih.gov While the activity of indazole derivatives against E. histolytica and T. vaginalis had been previously noted, the potent activity against G. intestinalis represents a significant finding for this class of compounds. mdpi.comnih.gov

Antiprotozoal Activity (IC₅₀ in µM) of Selected 2-Phenyl-2H-Indazole Derivatives nih.gov
CompoundSubstituent (R1)G. intestinalisE. histolyticaT. vaginalis
7H0.11330.07980.1184
8Cl0.06340.04150.1071
10COOCH30.06340.02180.1070
MetronidazoleReference Drug1.54001.67000.3100

Antiviral Activities (e.g., Anti-HIV, COVID-19)

The indazole skeleton is also associated with antiviral properties, including activity against HIV. derpharmachemica.com More recently, with the emergence of the COVID-19 pandemic, research has been directed toward finding effective antiviral agents against SARS-CoV-2. nih.gov

A study focused on the development of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. nih.gov These compounds were synthesized based on a hit compound previously identified for its activity against MERS-CoV. The investigation revealed that several of these derivatives showed potent inhibitory activities against SARS-CoV-2. nih.gov Among them, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) was particularly effective, exhibiting a potent inhibitory effect with an EC₅₀ value of 0.69 µM, along with low cytotoxicity. nih.gov This highlights the potential of the N-arylindazole-3-carboxamide structure as a template for developing future anti-coronavirus therapeutics. nih.gov

Immunomodulatory Effects (e.g., CRAC Channel Blockers)

Beyond direct antimicrobial and anti-inflammatory actions, certain indazole analogues possess immunomodulatory effects by targeting specific ion channels involved in immune cell activation. Calcium-release activated calcium (CRAC) channels are crucial for the function of mast cells and T-cells, making them a viable target for treating autoimmune and inflammatory disorders. nih.gov

A study identified indazole-3-carboxamides as a new class of CRAC channel blockers. nih.gov These compounds were shown to actively inhibit calcium influx, which in turn stabilizes mast cells. nih.gov For example, the indazole-3-carboxamide 12d potently inhibits mast cell degranulation and the release of pro-inflammatory cytokines, including both pre-stored and newly synthesized tumor necrosis factor-alpha (TNFα). nih.gov The specific 3-carboxamide regiochemistry was found to be essential for this activity. By blocking Ca²⁺ influx, these indazole derivatives can effectively attenuate the inflammatory responses mediated by activated mast cells, demonstrating their potential as novel immunomodulators. nih.gov

Other Pharmacological Activities (e.g., Anti-diabetic, Anti-arrhythmic, Neuroprotective)

Beyond the more commonly reported anti-inflammatory and anti-cancer properties, analogues of ethyl 2-methyl-2H-indazole-3-carboxylate have been investigated for a variety of other pharmacological activities, demonstrating the versatility of the indazole scaffold. nih.govmdpi.comnih.gov

Anti-diabetic Activity Several studies have highlighted the potential of indazole derivatives as anti-diabetic agents. For instance, a series of novel indazole-based thiadiazole hybrid derivatives were synthesized and showed notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The potency of these compounds was found to be influenced by the nature, size, and position of substituents on the hybrid scaffold. nih.gov Another study also reported that certain indazole-based compounds were designed as glucagon (B607659) receptor antagonists for the potential treatment of type 2 diabetes mellitus. nih.gov

Anti-arrhythmic Activity The indazole nucleus is found in compounds exhibiting a range of cardiovascular effects, including anti-arrhythmic properties. nih.govnih.govbeilstein-journals.orgresearchgate.net Research into indazole derivatives has shown their potential to modulate cardiovascular pathologies. nih.gov For example, some triazole derivatives, which share heterocyclic features with indazoles, have been shown to exhibit anti-arrhythmic effects by influencing calcium channels, suggesting a possible mechanism for similarly structured compounds. mdpi.com

Neuroprotective Activity Indazole analogues have emerged as promising candidates for the treatment of neurodegenerative diseases. researchgate.netresearchgate.netresearcher.life Certain 5-substituted indazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1 enzymes, which are key targets in Alzheimer's disease research. researchgate.net Some of these compounds also demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. researchgate.net Additionally, indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, presenting a potential therapeutic avenue for Parkinson's disease. researchgate.netresearcher.life Other research has pointed to the neuroprotective potential of indole (B1671886) derivatives, structural relatives of indazoles, through mechanisms involving the mitigation of oxidative stress. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indazole scaffold by systematically modifying its structure to enhance potency and selectivity. nih.govnih.govdundee.ac.uk For analogues of this compound, SAR exploration has focused on the impact of substituents at various positions of the indazole ring and the nature of the functional group at the C3 position. nih.govnih.gov

Impact of Substituents on Indazole Ring Positions (N1, N2, C3, C5, C6) on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on both the pyrazole and benzene portions of the bicyclic ring system. beilstein-journals.orgmdpi.com

N1 and N2 Positions: The substitution on the indazole nitrogen is a critical determinant of activity, with the choice between N1 and N2 isomers (regioisomerism) often leading to vastly different pharmacological profiles. nih.govmdpi.com For example, in a series of indazole-5-carboxamide derivatives targeting monoamine oxidase B (MAO-B), both N1 and N2 alkylated compounds showed binding interactions, indicating that both regioisomers can be pharmacologically active. nih.gov However, studies on synthetic cannabinoids revealed that N1-alkylated indazoles like AB-CHMINACA were high-potency agonists at cannabinoid receptors, whereas their corresponding N2-alkylated regioisomers displayed significantly lower potency. nih.gov

C3 Position: The C3 position is a frequent site for modification to influence biological activity. mdpi.comchim.it SAR studies on indazole-based inhibitors of extracellular signal-regulated kinase (ERK) showed that the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity. nih.gov

C5 Position: Substitution at the C5 position has been shown to significantly affect the anti-proliferative activity of indazole derivatives. mdpi.com In one study, the introduction of various substituted aromatic groups at this position via Suzuki coupling was explored to target different kinases. The results indicated that fluorine substituents on an attached phenyl ring were important for antitumor activity, with a 3,5-difluoro substitution pattern showing the highest potency against Hep-G2 cancer cells. mdpi.com

C6 Position: The C6 position has also been a target for structural modification. In the development of selective CRAF inhibitors, novel 3-carboxamido-2H-indazole-6-arylamide derivatives were synthesized, indicating that this position is key for achieving kinase selectivity. nih.gov Another study investigated the effect of placing a hydrophobic group at the C6 position and found that exchanging functional groups between the C3 and C6 positions could maintain anti-cancer activity. nih.gov

PositionSubstituent/ModificationImpact on Biological ActivityTarget/ActivityReference
N1 vs. N2RegioisomerismN1-alkylated isomers showed high potency; N2 isomers were significantly less potent.Cannabinoid Receptor Agonism nih.gov
C3Substituted carbohydrazide moietyCrucial for strong inhibitory activity.ERK1/2 Inhibition nih.gov
C53,5-difluoro phenyl groupShowed the highest antitumor activity compared to other fluoro substitutions.Anti-proliferative (Hep-G2 cells) mdpi.com
C6Arylamide groupKey for achieving kinase selectivity.CRAF Inhibition nih.gov

Role of the Ester Group and its Hydrolysis Products (Carboxylic Acid, Amide) in Activity

The functional group at the C3 position, often originating from an ester like this compound, plays a pivotal role in determining the compound's biological activity and its interactions with molecular targets. The ester itself can be active, or it can serve as a synthetic precursor to other crucial functional groups like carboxylic acids and amides through hydrolysis and amidation, respectively. nih.gov

Carboxylic Acid Derivatives: Hydrolysis of the C3-ester to the corresponding carboxylic acid is a common strategy in the development of indazole-based inhibitors. nih.govnih.gov However, the conversion does not universally lead to improved activity. For instance, in a series of STAT3 inhibitors, replacing a 4-substituted benzoic acid system with a 3-substituted indazole showed much weaker activity, suggesting the carboxylic acid on the indazole ring was not optimal for this specific target. acs.org

Amide Derivatives: The conversion of the C3-ester or carboxylic acid to an amide has proven to be a highly effective strategy for discovering potent and selective inhibitors. The amide linker's unique regiochemistry can be critical for activity. A study on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers found that the specific orientation of the amide linker (-CO-NH-Ar) was essential for inhibiting calcium influx. nih.govnih.gov The reverse amide isomer was found to be inactive, highlighting the stringent structural requirements for activity at this position. nih.govnih.gov Similarly, 2H-indazole-3-carboxamide derivatives were identified as potent and selective prostanoid EP4 receptor antagonists, where the amide group formed essential hydrogen bonds with the target receptor. acs.org

C3 Functional GroupFindingTarget/ActivityReference
EsterServes as a common synthetic precursor for amides and acids.General Synthesis nih.gov
Carboxylic AcidReplacing a benzoic acid moiety with an indazole carboxylic acid greatly reduced potency.STAT3 Inhibition acs.org
Amide (-CO-NH-Ar)The specific regiochemistry of the amide linker was found to be critical for activity.CRAC Channel Blockade nih.govnih.gov
AmideThe amide group formed essential hydrogen bonds within the receptor binding pocket.EP4 Receptor Antagonism acs.org

Stereochemical Considerations and Regioisomerism

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of substituents (regioisomerism) are fundamental aspects that can profoundly influence the biological activity of indazole analogues.

Regioisomerism The indazole ring allows for substitution at two different nitrogen atoms, N1 and N2, leading to the formation of regioisomers. beilstein-journals.org The selective synthesis of either the N1- or N2-alkylated indazole can be challenging, often resulting in a mixture of both products. beilstein-journals.org This distinction is pharmacologically significant, as the two regioisomers can have markedly different biological effects.

For prostanoid EP4 receptor antagonists, 2H-indazole analogues (N2-substituted) exhibited low nanomolar antagonistic activity, while their corresponding 1H-indazole counterparts (N1-substituted) were largely inactive, indicating a strong preference for the 2H-regioisomer to maintain potency. acs.org

Conversely, in the case of synthetic cannabinoids, the N1-substituted indazoles (e.g., AB-CHMINACA) were found to be high-potency agonists at CB1 and CB2 receptors, while the corresponding N2-substituted regioisomers demonstrated only low potency (micromolar) agonist activities. nih.gov

Stereochemical Considerations Chirality, arising from stereogenic centers in the substituents, also plays a pivotal role in the activity of indazole derivatives. nih.gov Biological systems, such as enzymes and receptors, are chiral, and they often interact differently with different enantiomers of a drug molecule. This can lead to significant differences in potency, metabolism, and distribution. nih.gov For example, in a study of nature-inspired antimalarial compounds, stereochemistry led to significant differences in activity. The isomers with the "natural" (5S, αS) stereochemistry were consistently the most potent, suggesting that a stereoselective uptake mechanism, possibly via an amino acid transporter, was responsible for the enhanced biological activity. nih.gov

Mechanistic Insights into Biological Actions

Understanding the mechanism of action of this compound analogues involves identifying and validating their specific molecular targets. This knowledge is essential for rational drug design and for predicting the therapeutic and potential off-target effects of these compounds.

Molecular Target Identification and Validation

Research has identified a diverse range of molecular targets for indazole-based compounds, confirming their ability to interact with various key proteins involved in disease pathways. nih.govresearchgate.netresearcher.life

Kinase Inhibition: A primary area of investigation for indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Many indazole-containing compounds have been developed as kinase inhibitors for cancer therapy. nih.gov Identified targets include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs) are key targets in anti-angiogenic and anti-cancer therapies. nih.govresearchgate.netresearcher.life

Non-receptor Tyrosine Kinases: The Bcr-Abl fusion protein, associated with chronic myeloid leukemia, is a validated target. nih.gov

Serine/Threonine Kinases: Targets such as ERK1/2, c-Met, and CDK2 have been successfully inhibited by indazole analogues. nih.govresearchgate.netresearcher.life

Enzyme and Receptor Modulation: Beyond kinases, indazole analogues have been shown to modulate other classes of enzymes and receptors.

Ion Channels: Certain indazole-3-carboxamides are potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which control mast cell functions and are implicated in inflammatory and autoimmune disorders. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): 2H-Indazole-3-carboxamides have been identified as highly potent and selective antagonists of the prostanoid EP4 receptor, a target for cancer immunotherapy. acs.org

Other Enzymes: Indazole derivatives have been developed as inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (AChE/BuChE), which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.netresearcher.liferesearchgate.net

Molecular TargetTarget ClassTherapeutic AreaReference
VEGFR-2, EGFR, FGFRs, c-MetProtein Kinase (Tyrosine)Oncology nih.govresearchgate.netresearcher.life
ERK1/2, CDK2Protein Kinase (Serine/Threonine)Oncology nih.govresearchgate.netresearcher.life
Bcr-AblProtein Kinase (Tyrosine)Oncology (CML) nih.gov
CRAC ChannelsIon ChannelInflammation, Autoimmune Disorders nih.govnih.gov
Prostanoid EP4 ReceptorGPCROncology (Immunotherapy) acs.org
Monoamine Oxidase B (MAO-B)Enzyme (Oxidoreductase)Neurodegenerative Disease nih.govresearchgate.netresearcher.life
AChE / BuChEEnzyme (Hydrolase)Neurodegenerative Disease researchgate.net
Cannabinoid Receptors (CB1/CB2)GPCR(Pharmacological Probe) nih.gov

Enzyme Inhibition Profiles

Research into the enzyme inhibitory activities of indazole-3-carboxylate analogues has revealed potential for targeting various enzymes. While much of the research on indazole derivatives has focused on carboxamides, some studies provide insights into the inhibitory potential of the broader indazole class. For instance, derivatives of the indazole scaffold have been investigated as inhibitors of enzymes such as p21-activated kinase 1 (PAK1) and poly(ADP-ribose)polymerase-1 (PARP-1).

In one study, a series of 1H-indazole-3-carboxamide derivatives were identified as potential PAK1 inhibitors. The representative compound, 30l , demonstrated potent enzyme inhibition with an IC50 of 9.8 nM against PAK1 and exhibited high selectivity when tested against a panel of 29 other kinases. Structure-activity relationship (SAR) analysis indicated that the substitution of a hydrophobic ring in a specific pocket of the enzyme and the introduction of a hydrophilic group into the solvent-exposed region were crucial for both inhibitory activity and selectivity.

Another study focused on the design of N-1-substituted indazole-3-carboxamides as PARP-1 inhibitors. Starting from a weakly active unsubstituted 1H-indazole-3-carboxamide, researchers introduced a three-carbon linker to various heterocycles. This led to the discovery of compounds with improved inhibitory activity, such as compound 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide) with an IC50 of 36 μM and compound 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide) with an IC50 of 6.8 μM.

While these studies provide valuable data on indazole-3-carboxamides, specific enzyme inhibition data for a series of this compound ester analogues is not extensively available in the public domain. The focus has largely been on the amide derivatives for enzyme inhibition studies.

Table 1: Enzyme Inhibition by Indazole-3-Carboxamide Analogues

Compound Target Enzyme IC50 Notes
30l PAK1 9.8 nM Highly selective against a panel of 29 kinases.
Compound 4 PARP-1 36 µM N-1 substituted indazole-3-carboxamide.

| Compound 5 | PARP-1 | 6.8 µM | N-1 substituted indazole-3-carboxamide with a dioxoindoline moiety. |

Receptor Binding Studies

Analogues of this compound, particularly those with the ester or amide functionality at the 3-position, have been extensively studied for their interaction with cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system and are important drug targets. Many synthetic cannabinoids feature the indazole-3-carboxylate or carboxamide core.

Research has shown that indazole-based synthetic cannabinoids often act as potent agonists at both CB1 and CB2 receptors. For example, a study on cumyl-derived indazole-3-carboxamides demonstrated potent agonistic activity. The compounds CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-PINACA, and CUMYL-5F-PINACA were all found to be potent and efficacious agonists at CB1 (EC50 = 0.43–12.3 nM) and CB2 (EC50 = 11.3–122 nM) receptors, with a notable selectivity for CB1 activation.

Another investigation into indole- and indazole-based synthetic cannabinoids revealed that minor structural modifications can lead to significant differences in receptor activity. For instance, ADB-FUBINACA, an indazole-3-carboxamide derivative, was identified as a highly potent agonist with EC50 values of 0.69 nM for CB1 and 0.59 nM for CB2. This highlights the sensitivity of the cannabinoid receptors to the chemical structure of the indazole ligand.

While much of the detailed quantitative data pertains to carboxamide analogues, it is noted that methyl 1H-indazole-3-carboxylate itself is considered a synthetic cannabinoid and a potent activator of the CB2 receptor, also exhibiting binding to the CB1 receptor. biosynth.com This suggests that the ester functionality is also conducive to cannabinoid receptor binding. However, comprehensive structure-activity relationship studies with detailed binding affinities for a series of ester analogues of this compound are not as readily available as for their carboxamide counterparts.

Table 2: Cannabinoid Receptor Activity of Indazole Analogues

Compound Receptor Target Activity (EC50) Efficacy
CUMYL-BICA CB1 0.43–12.3 nM Agonist
CB2 11.3–122 nM Agonist
CUMYL-PICA CB1 0.43–12.3 nM Agonist
CB2 11.3–122 nM Agonist
CUMYL-5F-PICA CB1 0.43–12.3 nM Agonist
CB2 11.3–122 nM Agonist
CUMYL-PINACA CB1 0.43–12.3 nM Agonist
CB2 11.3–122 nM Agonist
CUMYL-5F-PINACA CB1 0.43–12.3 nM Agonist
CB2 11.3–122 nM Agonist
ADB-FUBINACA CB1 0.69 nM Agonist

Computational Studies and Rational Drug Design

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Molecular docking studies on 2H-indazole-3-carboxamide derivatives, which are structurally related to ethyl 2-methyl-2H-indazole-3-carboxylate, have provided significant insights into their interaction with biological targets such as the prostanoid EP4 receptor. acs.org Initial docking simulations of a hit compound revealed that its 2H-indazole core was unstably positioned within a hydrophobic cavity of the receptor, which is formed by residues including Val72, Leu99, Arg106, Ala318, Ser319, and Pro322.

Subsequent structure-based design led to the synthesis of derivatives with an extended linker between the amide group and a benzoic acid moiety. Docking of these optimized compounds showed a much-improved binding mode. The 2H-indazole skeleton was inserted more deeply into the hydrophobic pocket, establishing strong hydrophobic interactions with Val72, Leu99, and Pro322. acs.org Crucially, this deeper insertion enabled the formation of a new key hydrogen bond between a nitrogen atom on the indazole scaffold and the hydroxyl group of Thr69. acs.org Further analysis revealed that the terminal carboxyl group formed strong hydrogen bonds with the hydroxyl groups of Tyr80 and Thr168, as well as the guanidino group of Arg316, while the amide group interacted with the hydroxyl of Ser319. acs.org

The primary application of molecular docking in the study of 2H-indazole derivatives has been to guide the rational design of more potent compounds. By visualizing the binding mode of an initial hit compound, researchers could hypothesize structural modifications that would improve its complementarity with the target's binding site. acs.org

For instance, the prediction that extending a linker would allow the indazole core to better occupy the hydrophobic cavity and form new hydrogen bonds was a key driver for subsequent synthetic efforts. acs.org This strategy was successful, leading to the discovery of derivatives with single-nanomolar EP4 antagonistic activity. acs.org The docking results, therefore, served as a predictive tool, correlating specific structural changes with anticipated improvements in biological potency, which was later confirmed by experimental assays. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

For the broader class of indazole derivatives, 3D-QSAR studies have been successfully performed to understand the structural requirements for inhibiting Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.govtandfonline.com In these studies, both Field-based and Gaussian-based 3D-QSAR models were developed for a series of 47 indazole derivatives. tandfonline.com The models were generated using aligned structures and validated through various statistical methods, including the generation of partial least square (PLS) statistics, which resulted in models with good predictive power. nih.govtandfonline.com

Another QSAR study focused on 40 indazole compounds that inhibit S-adenosylhomocysteine/5′-methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing. distantreader.orgaboutscience.eu The developed QSAR model utilized a combination of 2D and 3D structural descriptors and was validated statistically, showing it could explain and predict over 85% and 78% of the variance in inhibitory activity, respectively. aboutscience.eu

The developed 3D-QSAR models for indazole derivatives as HIF-1α inhibitors yielded steric and electrostatic contour maps, which provide a structural framework for designing new, more potent inhibitors. nih.gov These maps highlight regions in space where bulky or sterically favorable groups would enhance activity and identify areas where electrostatic interactions (i.e., positive or negative charges) are crucial for binding. nih.gov

Furthermore, pharmacophore mapping based on these derivatives generated a five-point hypothesis (A₁D₂R₃R₄R₅_4), indicating that one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic ring features are essential for potent HIF-1α inhibitory activity. nih.govtandfonline.com This information is critical for rational drug design, as it provides a clear blueprint of the necessary features a molecule must possess to be active. nih.gov These computational models, combining 3D-QSAR and pharmacophore mapping, serve as powerful tools to guide the design of novel lead molecules. nih.gov

Molecular Dynamics (MD) Simulations

MD simulation is a computational technique used to analyze the physical movements of atoms and molecules. In drug design, it is used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes.

In studies of indazole derivatives targeting HIF-1α, MD simulations were performed on the most potent compound to validate the docking results and assess the stability of the predicted binding pose. nih.gov The simulation helps to visualize the behavior of the ligand-protein complex under conditions that mimic the physiological environment. nih.gov The results of the MD simulation showed that the most potent indazole derivative remained stable within the active site of the HIF-1α protein, confirming the favorable interactions predicted by molecular docking. nih.gov This analysis provides a more dynamic and realistic view of the binding event, reinforcing the structural insights gained from static docking models and lending greater confidence to the proposed binding mechanism. nih.gov

Ligand Stability and Conformational Analysis

The stability of a ligand within the binding pocket of a biological target is a critical determinant of its efficacy. For derivatives of the 2H-indazole scaffold, computational studies have highlighted that the stability is not always guaranteed. In some instances, the 2H-indazole skeleton has been observed to be unstable within the putative binding pocket of a receptor, described as "floating" in the hydrophobic cavity. acs.org This suggests that the inherent conformation of the 2H-indazole ring may not always be optimal for strong and stable interactions with amino acid residues.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides a framework for understanding the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its chemical behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For a series of novel indazole derivatives, DFT calculations have been used to determine their HOMO-LUMO energy gaps. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. The distribution of these frontier orbitals across the molecule can also provide insights into the regions that are most susceptible to electrophilic or nucleophilic attack. For instance, in some indazole derivatives, the HOMO and LUMO distributions span almost the entire molecule, indicating a delocalized electronic system. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Indazole Derivatives (Note: This table is a generalized representation based on typical findings for indazole derivatives and not specific data for this compound)

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indazole Derivative A-6.5-1.84.7
Indazole Derivative B-6.8-2.04.8
Indazole Derivative C-6.3-1.54.8

DFT calculations are also instrumental in elucidating the mechanisms of chemical reactions. For 2H-indazoles, understanding the pathways of functionalization at various positions on the heterocyclic ring is crucial for the synthesis of new derivatives. Recent studies have focused on the C-H functionalization of 2H-indazoles, which is an efficient method for creating molecular diversity. researchgate.netresearchgate.netrsc.org

Mechanistic studies, supported by DFT calculations, suggest that many of these functionalization reactions proceed through a radical pathway. researchgate.net For example, in the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, DFT calculations have indicated that a 1,2-hydride shift is the rate-determining step. researchgate.net Similarly, for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles, computational modeling helps to understand the preference for substitution at the C3 position. By calculating the energies of intermediates and transition states, researchers can map out the most favorable reaction pathways and explain the observed product distributions.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET profiling is a critical step in this process, and in silico methods are increasingly used for early-stage prediction of these properties.

Computational tools can predict a range of pharmacokinetic attributes for a given molecule. These predictions are based on the molecule's structural features and physicochemical properties. For heterocyclic compounds like indazole derivatives, in silico ADMET studies are routinely performed to assess their drug-likeness. researchgate.netnih.gov

Key predicted pharmacokinetic attributes include:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Early assessment of potential toxic liabilities, such as mutagenicity or cardiotoxicity.

These in silico predictions help to prioritize compounds for further experimental testing and can guide the modification of the molecular structure to improve its pharmacokinetic profile.

Table 2: Representative Predicted ADMET Properties for a Hypothetical Indazole Derivative (Note: This table presents a typical format and types of data obtained from in silico ADMET predictions and is not based on actual data for this compound)

PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNo
Ames MutagenicityNon-mutagen
hERG InhibitionLow risk

Future Directions and Translational Research

Development of Novel Indazole-Based Therapeutic Agents

The development of novel therapeutic agents based on the indazole core is a highly active area of research. nih.gov Scientists are focused on designing and synthesizing new derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. nih.gov Structural modifications to the indazole ring are being systematically explored to optimize interactions with biological targets. researchgate.netbldpharm.com

Key strategies in the development of next-generation indazole therapeutics include:

Structure-Activity Relationship (SAR) Studies: Researchers are conducting extensive SAR studies to understand how different substituents on the indazole scaffold affect biological activity. nih.govresearchgate.net For example, modifications at various positions of the indazole ring have been shown to significantly influence kinase inhibitory activity. nih.gov

Pharmacophore Hybridization: This approach involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules. researchgate.net This strategy aims to develop agents with dual or synergistic modes of action, potentially leading to improved efficacy and the ability to overcome drug resistance. researchgate.net

Target-Specific Design: Leveraging computational tools and structural biology, new indazole derivatives are being designed to bind with high affinity and specificity to novel and challenging drug targets. bohrium.com This rational design approach helps in creating more effective and potentially less toxic drug candidates.

The versatility of the indazole nucleus has led to the development of compounds targeting a wide spectrum of diseases, from cancer to neurodegenerative disorders and infectious diseases. researchgate.netresearchgate.netnih.gov The continuous effort to synthesize and screen new derivatives ensures a robust pipeline of potential drug candidates. nih.gov

Exploration of New Pharmacological Targets

While indazole derivatives are well-known as potent kinase inhibitors, the scope of their pharmacological activity extends to a variety of other targets. researchgate.netnih.gov The exploration of new biological targets is a critical future direction that could significantly broaden the therapeutic applications of this class of compounds. researchgate.netresearchgate.net

Several FDA-approved drugs containing the indazole moiety, such as Axitinib, Pazopanib, and Entrectinib, are primarily kinase inhibitors used in oncology. bohrium.compnrjournal.com Current research is expanding beyond this established area.

Emerging Pharmacological Targets for Indazole Derivatives:

Target ClassSpecific ExamplesTherapeutic AreaKey Findings
Protein Kinases VEGFR, FGFR, EGFR, PDGFR, Aurora Kinase, CDKOncologyPotent inhibition of angiogenesis, cell proliferation, and tumor growth. bohrium.comnih.govnih.gov
Inflammatory Mediators COX-2, 5-LOX, PI3Kδ, NOD2InflammationSignificant anti-inflammatory effects observed by inhibiting key molecules in inflammatory pathways. bohrium.com
Enzymes in Metabolic Pathways Indoleamine 2,3-dioxygenase (IDO1), Tryptophan dioxygenase (TDO)Immuno-oncologyInhibition of these enzymes can modulate the tumor microenvironment and enhance anti-tumor immunity. bohrium.com
G-Protein Coupled Receptors (GPCRs) Serotonin (B10506) 5-HT receptors, Prostanoid EP4 receptorCNS Disorders, OncologyDerivatives show high selectivity for certain serotonin receptor subtypes and antagonism at the EP4 receptor. sci-hub.seacs.org
Other Enzymes p38α (MAPK14), Soluble guanylate cyclase (sGC), Phosphodiesterase-4 (PDE-4)Cardiovascular Disease, InflammationInhibition of p38α shows promise for cardiomyopathy, while others are explored for circulatory disorders and asthma. nih.govsci-hub.se

The ability of the indazole scaffold to interact with such a diverse range of targets underscores its importance in drug discovery. researchgate.net Future research will likely uncover additional targets, further expanding the potential clinical utility of indazole-based compounds. nih.gov

Combination Therapies involving Indazole Derivatives

In complex diseases like cancer, combination therapy has become a standard of care to enhance efficacy, reduce toxicity, and overcome drug resistance. researchgate.net Indazole derivatives, particularly kinase inhibitors, are promising candidates for use in combination regimens. The rationale is to target multiple signaling pathways simultaneously or to inhibit both the primary tumor and its supportive microenvironment.

Research is actively exploring the synergistic effects of combining indazole-based drugs with:

Conventional Chemotherapy: Using indazole derivatives to sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents.

Immunotherapy: Combining kinase inhibitors with immune checkpoint inhibitors to enhance the body's anti-tumor immune response.

Other Targeted Therapies: Pairing two or more targeted drugs to block redundant or compensatory signaling pathways that contribute to treatment resistance. researchgate.net

The development of hybrid molecules that incorporate an indazole pharmacophore with another active agent into a single chemical entity is an innovative approach to combination therapy. researchgate.net This strategy can offer improved pharmacokinetics and a more targeted dual-action effect. researchgate.net As our understanding of disease biology grows, so will the opportunities for rationally designed combination therapies involving indazole derivatives.

In Vivo Efficacy and Safety Studies

Translating promising in vitro activity into in vivo efficacy is a crucial step in drug development. Numerous preclinical studies using animal models have demonstrated the therapeutic potential of indazole derivatives across various disease states. bohrium.com

For instance, in oncology, specific indazole compounds have been shown to significantly suppress tumor growth in mouse xenograft models of various cancers, including breast and lung cancer. rsc.orgrsc.org One study identified an indazole derivative, compound 2f, which inhibited the growth of a 4T1 tumor model without causing obvious side effects in the animals. rsc.org This compound was found to disrupt cancer cell migration and invasion. rsc.org

In the context of inflammation, indazole derivatives have shown significant, dose-dependent anti-inflammatory activity in rat models of carrageenan-induced paw edema. nih.govnih.gov The anti-inflammatory effect is attributed to the inhibition of mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govresearchgate.net

While detailed toxicity studies are extensive, initial in vivo assessments often provide an early indication of a compound's therapeutic window. For example, some studies have noted a lack of significant body weight loss or other overt signs of toxicity in animals treated with therapeutic doses of novel indazole derivatives, suggesting a favorable preliminary safety profile. rsc.orgrsc.org Further comprehensive toxicology and safety pharmacology studies are essential before any compound can advance to clinical trials.

Clinical Translation Potential

The clinical translation potential of the indazole scaffold is well-established, evidenced by the number of FDA-approved drugs and agents currently in clinical trials. bohrium.comresearchgate.netnih.gov Marketed drugs like Axitinib (renal cell carcinoma), Pazopanib (renal cell carcinoma and soft tissue sarcoma), and Entrectinib (solid tumors with specific gene fusions) validate the therapeutic utility of this chemical class, particularly in oncology. bohrium.compnrjournal.com

The pipeline for new indazole-based drugs remains active. For example, the p38α kinase inhibitor ARRY-371797 has been investigated in clinical trials for patients with dilated cardiomyopathy associated with a specific gene mutation (LMNA). nih.gov The successful development of such agents highlights the potential to address unmet medical needs in areas beyond cancer.

The journey from a laboratory compound like ethyl 2-methyl-2H-indazole-3-carboxylate, often used as a building block in synthesis, to a clinically approved drug is long and complex. acs.orgmatrixscientific.com However, the proven success of the indazole core structure provides a strong foundation and continued impetus for research. Future efforts will focus on leveraging the chemical versatility of the indazole scaffold to develop next-generation therapies with superior efficacy and safety profiles for a wide range of human diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing ethyl 2-methyl-2H-indazole-3-carboxylate?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm the indazole core and ester substituents. IR spectroscopy can verify carbonyl (C=O) and aromatic C-H stretches. Mass spectrometry (HRMS) confirms molecular weight (MW: 204.23 g/mol) .
  • Crystallography : For single-crystal analysis, employ SHELXL for refinement and WinGX for data processing. X-ray diffraction resolves bond angles and torsion angles, critical for confirming the 2-methyl substitution and ester orientation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid in reflux conditions) .
  • Waste Disposal : Segregate organic waste containing indazole derivatives and transfer to licensed hazardous waste facilities to avoid environmental contamination .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Design : Use a two-step protocol: (1) Condensation of 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one under acetic acid reflux (110°C, 3–5 hrs). (2) Methylation via iodomethane in DMF with K2_2CO3_3 .
  • Yield Improvement : Apply a factorial design of experiments (DoE) to test variables (temperature, molar ratios, catalyst loading). Use ANOVA to identify significant factors .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Employ density functional theory (DFT) to model transition states and intermediates. Tools like Gaussian or ORCA calculate activation energies for methylation or ester hydrolysis pathways .
  • Docking Studies : Use AutoDock Vina to predict binding affinities of indazole derivatives with target proteins (e.g., kinases), prioritizing substituents at the 2-methyl or 3-carboxylate positions for synthesis .

Q. What experimental strategies resolve contradictions in reactivity data for this compound under oxidative conditions?

  • Methodological Answer :

  • Surface Reactivity Analysis : Investigate adsorption on TiO2_2 or SiO2_2 surfaces using in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy). Compare oxidative degradation rates in gas vs. liquid phases .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled ethyl groups to track oxidation products via 13C^{13}C-NMR or LC-MS, distinguishing between ester cleavage and indazole ring oxidation .

Q. How can reactor design improve scalability in the synthesis of this compound?

  • Methodological Answer :

  • Continuous Flow Systems : Optimize residence time and temperature in microreactors to enhance heat transfer during exothermic steps (e.g., methylation). Use CFD (Computational Fluid Dynamics) simulations to model mixing efficiency .
  • Membrane Separation : Integrate ceramic membranes for in-line purification, removing unreacted starting materials or byproducts (e.g., thiazole derivatives) without interrupting synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.